N-(2-ethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
This compound belongs to the class of thieno-triazolo-pyrimidine derivatives, characterized by a fused heterocyclic core comprising thiophene, triazole, and pyrimidine rings. The structure is further substituted with a furan-2-ylmethyl group at position 4 and a thioacetamide moiety linked to a 2-ethylphenyl group. Such derivatives are synthesized via multi-step reactions involving alkylation, cyclization, and coupling processes, as observed in analogous compounds (e.g., thieno[2,3-d]pyrimidine syntheses described in and ).
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-2-14-6-3-4-8-16(14)23-18(28)13-32-22-25-24-21-26(12-15-7-5-10-30-15)20(29)19-17(27(21)22)9-11-31-19/h3-11H,2,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOSUYAYIKFROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a thieno-triazolo-pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of the furan and ethylphenyl moieties contributes to its unique chemical characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 353.42 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in DMSO |
The biological activity of this compound is likely attributed to its ability to interact with various biological targets. Compounds with similar structures have been shown to exhibit:
- Antifungal Activity : Many thieno-triazoles demonstrate antifungal properties by inhibiting fungal cell wall synthesis or disrupting membrane integrity.
- Anticancer Activity : Some derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation.
Antifungal Activity
Recent studies have highlighted the antifungal potential of related compounds. For instance, derivatives of thieno-triazoles were found to have Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 0.5 μg/mL against Candida albicans and other fungal pathogens . This suggests that this compound may exhibit similar properties.
Anticancer Activity
A study examining the anticancer properties of nitrogen heterocycles found that compounds with triazole rings can inhibit cancer cell growth via apoptosis induction and cell cycle arrest . The specific mechanisms often involve the modulation of signaling pathways such as MAPK and PI3K/Akt pathways.
Case Studies
- Case Study on Antifungal Efficacy : A series of experiments conducted on thieno-triazole derivatives demonstrated significant antifungal activity against various strains of Candida species. The study utilized a broth microdilution method to determine MIC values, confirming the effectiveness of the compounds in vitro .
- Case Study on Anticancer Properties : In vitro studies on similar triazole-containing compounds revealed their ability to induce apoptosis in breast cancer cell lines. The compounds were shown to activate caspases and lead to DNA fragmentation .
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components:
- Molecular Formula : C21H22N4O3S
- Molecular Weight : Approximately 406.50 g/mol
- Key Functional Groups :
- Thiazole ring
- Furan moiety
- Acetamide group
These structural elements contribute to its unique biological activity and interaction with various biological targets.
Research indicates that N-(2-ethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide exhibits several promising biological activities:
Anticancer Properties
Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of the thieno[2,3-e][1,2,4]triazole structure have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it may exhibit inhibitory effects against a range of bacterial and fungal pathogens. The presence of the furan moiety is particularly significant as it enhances the compound's ability to penetrate microbial cell walls.
Enzyme Inhibition
This compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For example, it may target enzymes related to cancer metabolism or bacterial virulence factors.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Thieno-Triazole Core : This involves cyclization reactions that create the heterocyclic structure.
- Introduction of the Furan Moiety : This step often requires functionalization reactions to attach the furan group.
- Thioether Formation : The thioether linkage is formed through nucleophilic substitution reactions.
- Acetamide Coupling : Finally, coupling with an acetamide group completes the synthesis.
Detailed reaction schemes and conditions are necessary for replicating this synthesis in laboratory settings.
Case Studies
Several case studies provide insights into the biological activity of compounds similar to this compound:
Anticancer Activity
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Effects
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens including resistant strains of bacteria and fungi.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound’s uniqueness lies in its thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which distinguishes it from simpler thieno-pyrimidines or triazole derivatives. Key comparisons include:
Bioactivity and Pharmacological Profiles
- Antimicrobial Potential: The thieno-triazolo-pyrimidine scaffold shares similarities with thieno[2,3-d]pyrimidines, which exhibit broad-spectrum antimicrobial activity (e.g., MIC values of 2–8 µg/mL against S. aureus and E. coli). The furan substituent may enhance lipid membrane penetration, as seen in furan-containing antifungals.
- Herbicidal Activity: Analogous thiadiazolo-pyrimidine derivatives (e.g., from ) show selective herbicidal effects, inhibiting dicot growth while promoting monocot development. The target compound’s thioether linkage and aromatic substituents could confer similar selectivity.
- Enzyme Inhibition: Triazolo-pyrimidines are known kinase inhibitors. The acetamide side chain in the target compound may interact with ATP-binding pockets, akin to N-(aryl)acetamide inhibitors.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Methodological Answer:
The synthesis involves multi-step heterocyclic chemistry. A common approach includes:
Cyclocondensation : Formation of the thieno-triazolo-pyrimidinone core via cyclization of thiophene derivatives with triazole precursors under acidic conditions (e.g., glacial acetic acid reflux) .
Thioacetylation : Introduction of the thioacetamide moiety using chloroacetamide derivatives in the presence of a base (e.g., KOH in ethanol) .
Functionalization : Attaching the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions.
Purification typically involves recrystallization from ethanol or aqueous mixtures, monitored by TLC .
Advanced: How can reaction yields during thioacetylation be optimized?
Methodological Answer:
Key variables to optimize:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur atoms, improving reaction rates .
- Temperature : Reflux conditions (70–80°C) balance reaction speed and side-product formation .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate ion formation .
- Stoichiometry : Maintain a 1:1.2 molar ratio of thiol precursor to chloroacetamide to drive completion .
Validate optimization via HPLC or GC-MS to quantify yield improvements .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., furan methylene protons at δ 3.8–4.2 ppm; thioacetamide carbonyl at ~170 ppm) .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the fused heterocyclic core .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .
Advanced: How to resolve discrepancies in NMR data for novel analogs?
Methodological Answer:
Multi-Technique Cross-Validation :
- Compare ¹H NMR with ¹³C DEPT to distinguish CH₂/CH₃ groups in complex regions .
- Use X-ray crystallography for unambiguous assignment of stereochemistry in crystalline derivatives .
Computational Modeling :
- Predict NMR shifts via DFT (e.g., B3LYP/6-311+G(d,p)) to identify outliers caused by unexpected tautomerism .
Isotopic Labeling : Introduce deuterium at ambiguous sites to simplify splitting patterns .
Advanced: What strategies establish structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
Systematic Substituent Variation :
- Modify the furan ring (e.g., halogenation, alkylation) to assess electronic effects on target binding .
- Replace the thioacetamide linker with sulfone or amide groups to study steric influences .
Molecular Docking :
- Use software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains) .
In Vitro Assays :
- Correlate IC₅₀ values from enzyme inhibition assays with substituent hydrophobicity (logP calculations) .
Basic: What purification methods are effective for intermediates?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate crystalline intermediates .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 8:1 to 1:1) for polar byproducts .
- Centrifugal Partition Chromatography : Separate regioisomers in non-crystalline intermediates .
Advanced: How to mitigate degradation during storage?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify labile groups (e.g., thioether oxidation) .
- Formulation Adjustments :
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
Chemical Proteomics :
- Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays followed by LC-MS/MS identification .
Cellular Thermal Shift Assay (CETSA) :
Knockdown/Rescue Experiments :
- siRNA-mediated target silencing followed by compound efficacy assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
